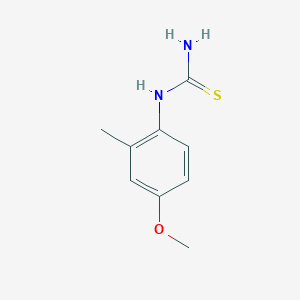
3-(cyclopropylamino)oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopropylamino)oxetane-3-carboxylic acid is a heterocyclic compound that features an oxetane ring, which is a four-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. The reaction conditions often require the use of a base to deprotonate the carboxylic acid, facilitating the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(cyclopropylamino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(cyclopropylamino)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxetanecarboxylic acid: A simpler oxetane derivative with similar structural features.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the oxetane ring.
Oxetane-3-carboxylic acid: Another oxetane derivative with a carboxylic acid group.
Uniqueness
3-(cyclopropylamino)oxetane-3-carboxylic acid is unique due to the combination of the cyclopropylamino group and the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylamino)oxetane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Ethyl 3-oxobutanoate", "Sodium hydride", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reacted with cyclopropylamine in the presence of sodium hydride to form ethyl 3-(cyclopropylamino)butanoate.", "Step 2: Ethyl 3-(cyclopropylamino)butanoate is treated with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 3-(cyclopropylamino)pentanoate.", "Step 3: Ethyl 3-(cyclopropylamino)pentanoate is hydrolyzed with hydrochloric acid to form 3-(cyclopropylamino)pentanoic acid.", "Step 4: 3-(Cyclopropylamino)pentanoic acid is cyclized with sodium bicarbonate in water to form 3-(cyclopropylamino)oxetane-3-carboxylic acid.", "Step 5: The crude product is purified by recrystallization from ethyl acetate to obtain the final product." ] } | |
Numéro CAS |
1518958-39-8 |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



